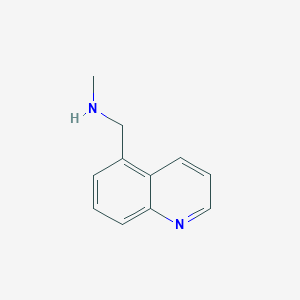

N-methyl-1-quinolin-5-ylmethanamine

Description

Overview of Quinoline (B57606) Heterocycles in Drug Discovery and Development

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone in the field of medicinal chemistry. rsc.orgjddtonline.info This structural motif is considered a "privileged scaffold," meaning it is a recurring molecular framework in a multitude of biologically active compounds. jddtonline.inforesearchgate.net The versatility of the quinoline ring allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with diverse pharmacological properties. rsc.orgorientjchem.org

The significance of quinoline in drug discovery is underscored by its presence in numerous approved therapeutic agents. rsc.org Compounds incorporating the quinoline core exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. orientjchem.orgnih.govnih.gov The ability of quinoline derivatives to interact with various biological targets, such as enzymes and nucleic acids, makes them highly valuable in the development of new drugs. dntb.gov.ua Researchers continue to explore the potential of quinoline-based compounds, making it an active and promising area of pharmaceutical research. rsc.orgjddtonline.info

Historical Perspective of Quinoline-Based Pharmacophores

The journey of quinoline in medicine began in 1820 with the extraction of quinine (B1679958) from the bark of the Cinchona tree. researchgate.net For over a century, quinine stood as the primary treatment for malaria. researchgate.net The formal discovery and isolation of quinoline from coal tar by Friedlieb Ferdinand Runge occurred in 1834. rsc.org This discovery paved the way for the synthetic production of quinoline derivatives.

A significant milestone in the history of quinoline-based drugs was the synthesis of chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative, which became a widely used antimalarial agent. rsc.orgresearchgate.net This was followed by the development of other important antimalarial drugs such as primaquine (B1584692) and mefloquine (B1676156). researchgate.net Beyond malaria, the development of fluoroquinolones in the 1980s marked a major advancement in antibacterial therapy. rsc.org The historical success of these and other quinoline-containing drugs has solidified the quinoline scaffold as a critical pharmacophore in the annals of medicinal chemistry. rsc.orgresearchgate.net

Contextualization of N-methyl-1-quinolin-5-ylmethanamine within Quinoline Research

This compound is a specific derivative of quinoline that embodies the structural features of this important class of compounds. It possesses the characteristic bicyclic quinoline core, with a methylaminomethyl substituent at the 5-position of the ring system. cymitquimica.comnih.gov As a member of the vast quinoline family, its potential biological activity is a subject of interest in medicinal chemistry research. cymitquimica.com

The structure of this compound suggests its potential to engage in various molecular interactions, a key aspect for biological activity. cymitquimica.com While extensive research on its specific pharmacological profile is not widely published, its existence as a chemical entity available for research purposes indicates its role as a building block or a candidate for screening in drug discovery programs. chemicalbook.comvwr.comchemdict.com The hydrochloride salt form of this compound is typically used in research settings due to its increased solubility in aqueous solutions. cymitquimica.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H12N2 |

| IUPAC Name | This compound |

| CAS Number | 120139-90-4 |

| Molecular Weight | 172.23 g/mol |

| Parent Compound CID | 4715206 |

Interactive Data Table: Synonyms for this compound Hydrochloride

| Synonym |

| N-METHYL-1-(5-QUINOLINYL)METHANAMINE HYDROCHLORIDE |

| methyl[(quinolin-5-yl)methyl]amine hydrochloride |

| This compound;hydrochloride |

| 5-Quinolinemethanamine, N-methyl-, hydrochloride (1:1) |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWMVUARPULOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405842 | |

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-90-4 | |

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potentials of N Methyl 1 Quinolin 5 Ylmethanamine and Analogous Structures

Anticancer Activity and Molecular Targets

Quinoline (B57606) derivatives exhibit significant anticancer properties through various mechanisms, including the inhibition of cell growth, induction of programmed cell death (apoptosis), interference with DNA replication, modulation of key signaling pathways, and prevention of tumor vascularization. rsc.orgrsc.orgrsc.org Several quinoline-based drugs, such as Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use for cancer treatment. nih.govresearchgate.net

A primary mechanism by which quinoline compounds exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing apoptosis.

Antiproliferative Effects : Numerous quinoline derivatives have shown potent cytotoxic activity against a range of cancer cell lines. mdpi.com For instance, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with some compounds showing greater potency than the clinical drug 5-FU. rsc.org Similarly, the small molecule inhibitor 5-amino-1-methylquinolinium (B14899983) (5MQ) significantly inhibited the proliferation of HeLa cervical cancer cells in a dose- and time-dependent manner. nih.gov A novel oral quinoline derivative, MPT0B392, also dramatically inhibited the survival of leukemic cells while showing less cytotoxicity towards normal cells. oncotarget.com

Apoptosis Induction : The induction of apoptosis is a key feature of many quinoline-based anticancer agents. benthamdirect.com This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic pathway. Treatment with certain quinoline derivatives leads to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), culminating in PARP cleavage and cell death. oncotarget.comnih.gov For example, the quinoline derivative 6MN-4-AQ was found to induce apoptosis in pancreatic cancer cells through caspase-3 activation. nih.gov Other compounds have been shown to modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, thereby pushing the cell towards apoptosis. nih.gov Flow cytometry analysis has confirmed that quinoline derivatives can significantly increase the population of apoptotic cells, as seen with bis-quinoline compounds that induced up to 62% of U937 leukemia cells to undergo apoptosis. mdpi.com

| Compound Type | Cancer Cell Line | Key Finding | Source |

|---|---|---|---|

| Quinoline-based thiazolidinone (Compound 7) | HCT-116 (Colon) | IC₅₀ value of 7.43 µM | nih.gov |

| Quinoline-based dihydrazone (Compound 3c) | MCF-7 (Breast) | IC₅₀ value of 7.05 µM | rsc.org |

| 5-amino-1-methylquinolinium (5MQ) | HeLa (Cervical) | Significant inhibition of proliferation | nih.gov |

| Bis-quinoline (Compound 2a) | U937 (Leukemia) | Induced apoptosis in up to 62% of cells | mdpi.com |

| MPT0B392 | Leukemia cells | Inhibited survival and induced apoptosis | oncotarget.com |

The planar structure of the quinoline nucleus allows many of its derivatives to interact directly with DNA, disrupting its structure and function and thereby halting DNA synthesis and replication. researchgate.net

DNA Intercalation : Many quinoline compounds function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. researchgate.net This interference disrupts DNA transcription and replication processes. researchgate.net For example, the compound 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) was confirmed through spectral and topological studies to be a typical DNA intercalator. nih.gov Analogs such as N-methyl-1-quinolin-5-ylmethanamine, specifically those with methylamine (B109427) (compound 9) or methylpiperazine (compound 11) additions, have been shown to intercalate into the minor groove of DNA. nih.gov This action leads to a conformational change that inhibits enzymes acting on the DNA. nih.govbiorxiv.org

Inhibition of DNA-Modifying Enzymes : Quinoline derivatives can inhibit crucial enzymes involved in maintaining DNA topology and epigenetic regulation.

Topoisomerases : Some quinolines act as topoisomerase inhibitors, which are critical for DNA replication. researchgate.netresearchgate.net By inhibiting these enzymes, the compounds cause an accumulation of unrepaired DNA damage that triggers apoptosis. researchgate.net

DNA Methyltransferases (DNMTs) : Certain quinoline-based compounds are effective inhibitors of DNMTs, enzymes that play a key role in epigenetic gene silencing. mdpi.com A notable example is SGI-1027 and its analogs, including bis-quinolines, which show potent inhibition of DNMT1 and DNMT3A. mdpi.com The bis-quinoline regioisomer 2b was particularly potent against DNMT3A, with an EC₅₀ of 0.8 µM. mdpi.com These compounds can also inhibit other DNA-acting enzymes like base excision repair glycosylases. nih.govbiorxiv.org

Inhibition of DNA Synthesis : By targeting DNA and related enzymes, these compounds effectively block DNA synthesis. Quinolones can turn enzymes like DNA gyrase into endonucleases that cleave DNA but cannot reseal it, leading to bacterial death. youtube.com Some quinoline derivatives also show inhibitory activity against DNA and RNA polymerases, including HIV reverse transcriptase. biorxiv.org

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinoline derivatives have been successfully developed as inhibitors of various kinases. researchgate.netnih.gov

EGFR Inhibition : Quinoline-based thiazolidinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One such compound exhibited remarkable EGFR inhibition with an IC₅₀ value of 96.43 nM. nih.gov

c-Met Inhibition : The c-Met receptor is another key target for quinoline inhibitors. nih.gov Foretinib and Cabozantinib are well-known quinoline-based c-Met inhibitors. nih.gov Numerous analogs have been developed, with some 3,6-disubstituted quinolines showing IC₅₀ values as low as 9.3 nM against c-Met kinase. nih.gov

Pim Kinase Inhibition : Fused quinoline derivatives have demonstrated inhibitory activity against multiple kinases, including Pim-1 kinase, an important target in oncology. researchgate.net

PI3K/mTORC Inhibition : The PI3K/Akt/mTOR pathway is frequently over-activated in cancer. oncotarget.com Quinoline derivatives have been developed as dual inhibitors of this pathway. nih.gov Omipalisib (GSK2126458) is a potent inhibitor of both PI3K and mTOR. nih.gov Another compound, 6MN-4-AQ, was found to suppress the Akt/mTOR pathway in pancreatic cancer cells. nih.govsigmaaldrich.com

Other Kinases : The inhibitory activity of quinoline derivatives extends to other kinases such as VEGFR, where compounds like Anlotinib show potent inhibition with IC₅₀ values in the sub-nanomolar range. researchgate.net

| Kinase Target | Compound Type | Inhibitory Concentration (IC₅₀/Kᵢ) | Source |

|---|---|---|---|

| EGFR | Quinoline-based thiazolidinone | 96.43 nM | nih.gov |

| c-Met | 3,6-disubstituted quinoline | 9.3 nM | nih.gov |

| c-Met | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | 0.59 nM | researchgate.net |

| PI3K/mTOR | 4-aniline quinoline | 0.72 µM (PI3K), 2.62 µM (mTOR) | nih.gov |

| Pim-1 | Fused Quinoline Derivatives | High inhibition reported | researchgate.net |

| VEGFR2 | Anlotinib | 0.2 nM | researchgate.net |

Quinoline derivatives can modulate the expression of genes involved in cancer progression, including those related to cell signaling, apoptosis, and metastasis. While specific downregulation of lumican was not detailed in the reviewed sources, studies have shown that these compounds alter the expression of other critical genes.

For example, treatment of HeLa cells with 5-amino-1-methylquinolinium (5MQ) led to increased mRNA levels of ZEB1 and SIRT1, and decreased levels of TWIST and SERPIN1. nih.gov Another quinoline derivative, 6MN-4-AQ, suppressed epithelial-to-mesenchymal transition by reducing the protein expression of SLUG, snail, and vimentin, and inhibited cell invasion by downregulating MMP-7 and MMP-9 expression. nih.govsigmaaldrich.com Furthermore, an indoloquinoline derivative was shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. mdpi.com

Cell Cycle Modulation : Many quinoline compounds halt the cancer cell cycle at specific checkpoints, preventing their division and proliferation. rsc.orgnih.gov Flow cytometry studies have repeatedly shown that these derivatives can cause cell cycle arrest, most commonly in the G2/M or S phases. nih.govnih.govnih.gov For instance, a quinoline-based thiazolidinone derivative caused colon cancer cells to arrest in the G2 and S phases. nih.gov The compound BPTQ arrested leukemia cells in the S and G2/M phases. nih.gov This arrest is often associated with the downregulation of key cell cycle proteins like CDK1 and Cyclin B1. nih.gov

Angiogenesis Inhibition : Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Quinoline derivatives have been identified as potent inhibitors of this process. google.comwipo.int Quinine (B1679958), a quinoline alkaloid, has demonstrated a dose-dependent inhibition of microvessel sprouting in ex vivo assays and inhibited blood vessel formation in in vivo models. nih.gov Panulisib (P-7170), a quinoline compound, also demonstrated antiangiogenic activity. nih.gov The mechanism often involves the inhibition of signaling pathways critical for angiogenesis, such as the VEGF pathway. mdpi.com

Antimalarial Efficacy and Mechanisms of Resistance

Quinolines, including quinine and chloroquine (B1663885), have been cornerstone drugs in the treatment of malaria for centuries. unimelb.edu.aunih.gov Their primary mechanism of action targets the blood stage of the Plasmodium parasite's life cycle. nih.govnih.gov

Mechanism of Action : The parasite digests hemoglobin within its acidic food vacuole, a process that releases large amounts of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.govpnas.org Quinolines, which are weak bases, accumulate to very high concentrations (up to a thousand-fold) within the acidic environment of the food vacuole. nih.govpnas.org This high concentration of the drug is believed to interfere with hemozoin formation by binding to the faces of the growing hemozoin crystal, effectively capping it and preventing further heme polymerization. nih.govpnas.org The resulting buildup of free heme is toxic to the parasite, leading to its death. unimelb.edu.aunih.gov

Mechanisms of Resistance : The efficacy of quinoline antimalarials has been severely undermined by the spread of drug-resistant parasite strains. mdpi.comnih.gov The primary mechanism of resistance to chloroquine is associated with a reduced accumulation of the drug in the parasite's food vacuole. nih.govmdpi.com This is often caused by mutations in a transporter protein called the Plasmodium falciparum chloroquine resistance transporter (PfCRT). mdpi.com These mutations are thought to increase the efflux of the drug from the vacuole. mdpi.com Resistance to other quinolines, like mefloquine (B1676156), is thought to involve a different transporter, a homolog of P-glycoprotein. nih.govnih.gov For atovaquone, another quinolone-like drug that targets the parasite's cytochrome bc1 complex, resistance arises rapidly from single-point mutations in the cytochrome b gene. mdpi.comnih.gov

Interference with Parasite Heme Detoxification

Quinoline-based compounds, analogous to this compound, are well-documented for their role in interfering with the heme detoxification process in the malaria parasite, Plasmodium falciparum. globalscienceresearchjournals.orgnih.gov During its intraerythrocytic stage, the parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin. globalscienceresearchjournals.orgnih.govresearchgate.net

Quinoline antimalarials accumulate in the parasite's acidic digestive vacuole. nih.gov Their mechanism of action is centered on inhibiting the formation of hemozoin. globalscienceresearchjournals.orgasm.org They are believed to cap the growing faces of hemozoin crystals, physically preventing further heme polymerization. nih.gov This leads to a buildup of toxic, soluble heme within the parasite, which causes oxidative damage to membranes and other essential components, ultimately leading to parasite death. globalscienceresearchjournals.orgnih.gov For instance, studies on bromoquine, a chloroquine analog, have shown it caps (B75204) hemozoin crystals, sabotaging the detoxification process. nih.gov This inhibition of heme crystallization is a cornerstone of the antimalarial activity of many quinoline derivatives. researchgate.net

Targeting Parasitic ATPases (e.g., PfATP4)

While direct evidence for this compound targeting parasitic ATPases is not extensively documented, analogous quinoline structures have been identified as inhibitors of these essential enzymes. The F-type ATP synthase in Pseudomonas aeruginosa (PA ATP synthase), for example, has been shown to be a target for certain quinoline derivatives. nih.gov These compounds can inhibit ATP synthesis, which is crucial for the pathogen's survival, even under anaerobic conditions. nih.gov Mutations in the proton-binding site of the ATP synthase c-ring have been shown to alter the inhibitory activity of these quinolines, confirming the enzyme as a direct target. nih.gov

In protozoan parasites, other ATP-dependent proteins like the heat shock protein 90 (HSP90) are also targeted by quinoline-like molecules. HSP90 is a molecular chaperone that relies on ATP hydrolysis to function and is vital for parasite survival and differentiation. mdpi.com Natural alkaloids such as harmine (B1663883) have been identified as inhibitors of P. falciparum HSP90 (Pf-HSP90) by targeting its ATP binding pocket. mdpi.com This disruption of ATPase activity leads to the degradation of client proteins and impairs parasite viability. mdpi.com

Strategies to Overcome Drug Resistance (e.g., PfCRT Mutations)

Resistance to quinoline antimalarials like chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.govnih.gov The PfCRT protein is located on the membrane of the parasite's digestive vacuole. nih.gov In resistant strains, mutated versions of PfCRT actively transport 4-aminoquinoline (B48711) drugs out of the vacuole, away from their target, the polymerizing heme. nih.govnih.gov

Strategies to overcome this resistance often involve the development of new quinoline derivatives or combination therapies. One approach is the design of "reversed chloroquine" molecules, which combine a quinoline core with a resistance-reversal component designed to inhibit the efflux function of the mutated PfCRT. nih.gov Another strategy involves using compounds that act as chemosensitizers. These resistance-reversing agents, such as verapamil, are thought to work by binding to the mutated PfCRT and blocking the drug efflux, thereby restoring the concentration of the antimalarial within the digestive vacuole. nih.govresearchgate.net Interestingly, the mutations in PfCRT that confer chloroquine resistance can also render the parasite hypersensitive to other drugs, a phenomenon that can be exploited. For example, certain PfCRT isoforms that confer resistance also bind tightly to quinine, blocking the protein's essential function and killing the parasite. mdedge.com This creates an opportunity for drug combinations where resistance to one compound leads to sensitivity to another. nih.gov

Activity Against Different Plasmodium Life Stages

Quinoline derivatives exhibit activity against various stages of the Plasmodium life cycle, which is a critical attribute for effective malaria control. acs.org While many compounds are potent against the asexual blood stages responsible for clinical symptoms, some also show activity against other forms. acs.orgunesp.br

For instance, certain quinoline-4-carboxamides have demonstrated multistage activity. acs.org They are not only effective against the blood stages but also show low nanomolar activity against liver schizonts of Plasmodium yoelii. acs.org Activity against liver stages is crucial for chemoprotection, as it can prevent the disease from developing after a mosquito bite. acs.org Furthermore, some of these compounds are potent against late-stage (IV-V) gametocytes of P. falciparum. acs.org Since Stage V gametocytes are responsible for transmitting the disease from humans to mosquitoes, compounds with gametocytocidal activity can help prevent the spread of malaria. acs.org The 8-aminoquinolines, such as primaquine (B1584692) and tafenoquine, are particularly known for their effectiveness against the persistent liver stages (hypnozoites) of P. vivax and P. ovale, as well as the sexual stages of P. falciparum. globalscienceresearchjournals.org

| Quinoline Analog | Target Life Stage | Observed Effect |

| Quinoline-4-carboxamides | Asexual Blood Stages | Potent inhibition of parasite growth acs.org |

| Liver Schizonts (P. yoelii) | Low nanomolar inhibitory activity acs.org | |

| Gametocytes (Stage IV-V) | Potent gametocytocidal activity acs.org | |

| 8-Aminoquinolines | Liver Stages (P. vivax, P. ovale) | Eradication of persistent hypnozoites globalscienceresearchjournals.org |

| Sexual Stages (P. falciparum) | Blocks transmission to mosquitoes globalscienceresearchjournals.org |

Antimicrobial (Antibacterial, Antifungal, Antiviral, Antiprotozoal) Spectrum

The quinoline scaffold is a versatile pharmacophore that is the basis for a wide range of antimicrobial agents. tandfonline.comnih.gov Derivatives have shown a broad spectrum of activity against bacteria, fungi, viruses, and protozoa. tandfonline.comnih.govnih.govresearchgate.net The antimicrobial potential stems from various mechanisms, including the inhibition of essential enzymes and disruption of cellular processes. tandfonline.comnih.gov

In the realm of antibacterial agents, quinolines have been developed to combat both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Some derivatives exhibit excellent minimum inhibitory concentration (MIC) values against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov Similarly, antifungal activity has been observed against pathogenic fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.govnih.gov The antiprotozoal activity is most famously demonstrated by the antimalarial quinolines, but activity has also been reported against other protozoa like Toxoplasma and Leishmania infantis. researchgate.net

| Compound Class | Antimicrobial Activity | Example Pathogens |

| Quinoline Derivatives | Antibacterial | S. aureus, E. coli, P. aeruginosa tandfonline.comnih.gov |

| Antifungal | C. albicans, A. niger nih.gov | |

| Antiprotozoal | Plasmodium sp., Toxoplasma gondii globalscienceresearchjournals.orgresearchgate.net | |

| Antiviral | Influenza A and B viruses nih.govmdpi.com |

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism for the antibacterial action of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics. nih.govacs.org Quinolones act as inhibitors by stabilizing the complex formed between the enzyme and DNA, which leads to lethal double-stranded breaks in the bacterial chromosome. nih.gov

DNA gyrase is generally the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive bacteria. nih.gov The development of novel quinoline derivatives aims to create dual-targeting inhibitors that are potent against both enzymes. nih.govmedchemexpress.com This can lead to more potent antibacterial activity and a lower likelihood of the emergence of spontaneous resistant mutants. researchgate.net

Antiviral Mechanisms (e.g., Influenza Virus A PA_N Endonuclease Inhibition)

Certain quinoline derivatives have been investigated for their antiviral properties, particularly against the influenza virus. nih.gov A key target for these compounds is the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. nih.govmdpi.com This endonuclease is essential for the virus's "cap-snatching" mechanism, where it cleaves the 5' caps from host cell pre-mRNAs to prime viral mRNA synthesis. mdpi.com

Inhibitors of this enzyme, which include some quinolinone and carboxamide structures, typically function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the endonuclease's active site. nih.govmdpi.com This action blocks the enzyme's catalytic function and thus inhibits viral replication. mdpi.com For example, 3-hydroxyquinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of the H1N1 influenza A endonuclease, with some showing the ability to chelate the two metal ions at the active site. nih.gov This mechanism has been successfully exploited in the development of approved antiviral drugs and remains a promising avenue for new quinoline-based antiviral agents. mdpi.com

Broad-Spectrum Efficacy Against Pathogenic Strains

The quinoline framework is a cornerstone in the development of antimicrobial agents, with its derivatives exhibiting significant activity against a wide range of pathogenic bacteria and fungi. mdpi.com The persistent challenge of microbial drug resistance necessitates the continuous discovery of new and effective antimicrobial agents, and quinoline derivatives have emerged as a promising area of research to address this need. mdpi.comresearchgate.net Their mechanism of action can be diverse; for instance, the diarylquinoline derivative bedaquiline (B32110) targets mycobacterial ATP synthase, representing a first-in-class drug for treating multiple-drug resistant tuberculosis. mdpi.com

Research has demonstrated the broad-spectrum potential of various quinoline analogs. Nitroxoline (8-hydroxy-5-nitroquinoline), a compound used for urinary tract infections, has shown broad-spectrum antimicrobial and anticancer activities. nih.gov Hybrid molecules incorporating the quinoline scaffold have also been developed, showing potent and varied antimicrobial effects. For example, certain quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial action against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com Similarly, fluorinated quinoline analogs have shown good antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov The versatility of the quinoline moiety allows for structural modifications that can enhance potency and broaden the spectrum of activity against challenging pathogens. mdpi.comresearchgate.net

Table 1: Antimicrobial Activity of Selected Quinoline-Based Hybrids An interactive table detailing the Minimum Inhibitory Concentration (MIC) values of quinoline derivatives against various pathogenic strains.

| Compound ID | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hybrid 7b | Klebsiella pneumoniae | 50 | mdpi.com |

| Hybrid 7b | Staphylococcus aureus | ~10.5 (5 µM) | mdpi.com |

| Hybrid 7b | Mycobacterium tuberculosis H37Rv | 12.5 | mdpi.com |

| Hybrid 7c | Cryptococcus neoformans | 15.6 | mdpi.com |

| Hybrid 7d | Cryptococcus neoformans | 15.6 | mdpi.com |

| Analog 2b | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | nih.gov |

| Analog 2g | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | nih.gov |

Enzyme Inhibition Beyond Antimicrobial and Anticancer Contexts

The pharmacological utility of quinoline-based structures extends well beyond their direct cytotoxic effects on microbes and cancer cells. These compounds have been identified as potent inhibitors of various enzymes crucial to physiological and pathological processes, including those involved in epigenetic regulation, signal transduction, and neurotransmission.

Epigenetic modifications, particularly DNA methylation, are critical in gene regulation and their dysregulation is a hallmark of many cancers. DNA methyltransferases (DNMTs) are key enzymes in this process, making them attractive therapeutic targets. mdpi.com Quinoline-based compounds have emerged as a significant class of non-nucleoside DNMT inhibitors. mdpi.commdpi.com

A notable example is SGI-1027, a 4-aminoquinoline derivative that inhibits both bacterial and human DNMTs, including DNMT1. mdpi.com Unlike nucleoside analogs, SGI-1027 is not incorporated into DNA. nih.gov Its mechanism involves being a competitive inhibitor with respect to the DNA substrate and a non-competitive inhibitor for the methyl group donor, S-adenosyl-l-methionine (AdoMet). mdpi.commdpi.com Furthermore, SGI-1027 can induce the rapid proteasomal degradation of DNMT1 in cancer cells. nih.gov Structure-activity relationship studies have led to the development of SGI-1027 analogs with varying potencies, highlighting the tunability of the quinoline scaffold for DNMT inhibition. mdpi.com

Table 2: Inhibitory Activity of SGI-1027 and Analogs Against DNA Methyltransferases An interactive table showing the half-maximal inhibitory concentration (IC50) of quinoline-based compounds against DNMT1.

| Compound | DNMT1 IC50 (nM) | Reference |

|---|---|---|

| SGI-1027 | 600 | mdpi.com |

| Analog 5 | 125 | mdpi.com |

| Analog 31 | 3500 | mdpi.com |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. The selective inhibition of PDE isoenzymes is a valuable therapeutic strategy for various diseases. nih.gov Specifically, PDE type IV (PDE-IV) is a key regulator of inflammation, and its inhibition elevates cAMP levels in inflammatory cells, thereby suppressing their activation. nih.gov This makes PDE-IV inhibitors useful for treating inflammatory conditions such as asthma and other obstructive airway diseases. nih.gov

Several classes of quinoline derivatives have been developed as potent and selective PDE-IV inhibitors. mdpi.comnih.gov Crystallography-driven optimization led to the discovery of quinoline-3-carboxamides (B1200007) as highly potent inhibitors of the PDE4B isoform. mdpi.comnih.govnih.gov One such compound, GSK256066, demonstrated a pIC50 of 11.1 for inhibiting the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-alpha) from human mononuclear cells, showcasing its anti-inflammatory potential. mdpi.comnih.govnih.gov Another series, 8-(benzo[c]thiadiazolyl)-quinolines, has also been identified as selective PDE-IV inhibitors. nih.gov

Quinoline derivatives have shown significant potential in modulating the activity of enzymes central to neurotransmission, which is critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain. youtube.com Inhibiting this enzyme can increase dopamine availability, which is a primary therapeutic strategy for Parkinson's disease. youtube.com Halogenated quinoline derivatives have been synthesized and investigated for their potential as MAO-A and MAO-B inhibitors. youtube.com Structure-activity relationship (SAR) analyses indicate that the quinoline core is crucial for binding affinity, with different substitutions influencing interactions with the target enzyme. nih.gov

Acetylcholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. mdpi.com Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, is a major therapeutic approach. mdpi.comnih.gov Several series of quinoline derivatives have been designed as potent AChE inhibitors. mdpi.comnih.gov For instance, certain 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group act as dual inhibitors of both AChE and butyrylcholinesterase (BChE). mdpi.com SAR studies have revealed that factors like the length of the linker chain between the quinoline and other moieties are critical for inhibitory potency. mdpi.comnih.gov One such derivative, compound 11g, exhibited an AChE IC50 value of 1.94 µM. mdpi.com

Catechol-O-methyltransferase (COMT) Inhibition: COMT is another enzyme involved in the breakdown of catecholamines, including dopamine, and also metabolizes levodopa, a primary treatment for Parkinson's disease. nih.govwikipedia.org COMT inhibitors like entacapone (B1671355) and tolcapone (B1682975) are used to extend the effect of levodopa. parkinson.orgnih.gov However, based on available literature, these established COMT inhibitors are not based on a quinoline scaffold. youtube.comwikipedia.org While quinoline analogs are active against other key neurotransmitter enzymes, a direct link to COMT inhibition is not prominently documented.

Immunomodulatory and Anti-inflammatory Properties

Toll-like Receptor 2 (TLR2) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of ligands. The activation of TLRs is a critical area of research for the development of vaccine adjuvants and immunomodulatory therapies. nih.gov

Further investigation into analogues of this hit compound revealed that their immunostimulatory activity is indeed TLR2-dependent. nih.gov Another potent TLR1/TLR2 agonist, Diprovocim, was identified from a synthetic library and has demonstrated significant adjuvant effects in preclinical cancer models. nih.gov These findings highlight the potential for quinoline-based structures to act as TLR2 agonists, a pharmacological property that could be shared by this compound, warranting further investigation.

Cytokine and Chemokine Modulation

The activation of immune cells by TLR agonists leads to the production and release of a variety of cytokines and chemokines. These signaling molecules orchestrate the subsequent immune response, including the recruitment of other immune cells to the site of inflammation. nih.gov

Analogues of the aforementioned dihydropyridine-quinone carboxamide TLR2 agonist have been shown to induce the production of several key chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1α (MIP-1α), and MIP-1β in a TLR2-dependent manner. nih.gov The induction of such chemokines is a hallmark of TLR2 activation and is crucial for the recruitment of monocytes, macrophages, and other immune cells.

The modulation of cytokine and chemokine production is a critical aspect of the immunomodulatory potential of any compound. For instance, in the context of anti-N-methyl-D-aspartate receptor (NMDAR) encephalitis, the levels of various cytokines and chemokines in the cerebrospinal fluid are significantly altered, indicating their central role in the pathophysiology of the disease. nih.gov While specific data on this compound is lacking, the ability of analogous quinoline structures to induce cytokine and chemokine production through TLR2 agonism suggests a potential mechanism by which it could influence immune responses.

Other Biological Activities

Beyond immunomodulatory effects, quinoline derivatives have been explored for a range of other biological activities. nih.govnih.gov This section reviews the potential of analogous structures in the areas of pain management and neuroprotection.

Antinociceptive and Antiedematogenic Effects (TRPV1 Receptor Targeting)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat. nih.gov It is activated by a variety of stimuli, including capsaicin, heat, and protons. The interaction between TRPV1 and other channels, such as the calcium-activated chloride channel anoctamin 1 (ANO1), can enhance pain signaling. elsevierpure.com

While direct evidence of this compound interacting with the TRPV1 receptor is not available, the quinoline scaffold is present in compounds with analgesic potential. The modulation of TRPV1 is a validated strategy for pain management, with both agonists (leading to desensitization) and antagonists showing therapeutic promise. nih.gov Given the diverse biological activities of quinoline derivatives, the investigation of this compound and its analogues for TRPV1-mediated antinociceptive and antiedematogenic effects could be a fruitful area of research.

Neuroprotective Potential

The central nervous system is another area where quinoline derivatives have shown potential therapeutic effects. For example, the imidazoquinoline derivative (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has been identified as a potent dopamine agonist in animal models. drugbank.com Interestingly, its metabolites also exhibit significant dopaminergic (D2) and serotonergic (5HT1A) activities. drugbank.com This suggests that quinoline-based compounds can cross the blood-brain barrier and interact with key neurotransmitter systems.

While this specific compound is structurally different from this compound, the shared quinoline core points to the possibility of neuroactive properties. The dopaminergic and serotonergic systems are implicated in a wide range of neurological and psychiatric conditions, and compounds that modulate these systems are of significant therapeutic interest. Further studies are needed to determine if this compound possesses any neuroprotective or other centrally-mediated activities.

Structure Activity Relationship Sar Studies of N Methyl 1 Quinolin 5 Ylmethanamine Analogs

Influence of Substituents on Quinoline (B57606) Ring and Methanamine Side Chain

The nature and position of substituents on the quinoline ring and the methanamine side chain of N-methyl-1-quinolin-5-ylmethanamine analogs play a pivotal role in determining their biological activity.

The placement of substituents such as halogens, alkyl groups, and amino groups at various positions on the quinoline ring can significantly alter the potency and selectivity of the compounds. For instance, in a series of quinoline derivatives, the introduction of electron-withdrawing groups like 2,4-difluoroaniline, NO2, and CF3 led to significant inhibition of a particular biological target, whereas electron-donating groups showed no such inhibitory effects. nih.gov Furthermore, substitutions at the 2-position of a 1,4-dihydroquinoline (B1252258) scaffold, such as a 6,8-difluoro substituent, were found to cause marked changes in inhibitory activity. nih.gov

Alterations to the methanamine side chain also influence activity. For example, installing a dimethylamine (B145610) tail at the acrylamide (B121943) position of certain quinoline analogs resulted in improved antiviral activity. nih.gov

Table 1: Positional Effects of Substituents on Quinoline Analogs

| Scaffold | Substituent and Position | Observed Effect on Activity | Reference |

| Quinoline | 2,4-difluoroaniline, NO2, CF3 | Significant inhibition | nih.gov |

| 1,4-dihydroquinoline | 6,8-difluoro at position 2 | Marked changes in inhibition | nih.gov |

| Quinoline | 4-amino-quinoline and tertiary amine | Synergistic enhancement of antioxidant capacity | researchgate.net |

| Quinoline with acrylamide side chain | Dimethylamine tail on acrylamide | Improved antiviral activity | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a critical determinant of the biological activity of this compound analogs.

Electron-withdrawing groups generally decrease electron density from the aromatic ring system. studypug.com In the context of quinoline derivatives, EWGs such as nitro (-NO2) and trifluoromethyl (-CF3) have been shown to be crucial for significant inhibitory activity in certain assays. nih.gov Conversely, electron-donating groups, which increase electron density, often lead to a reduction or complete loss of activity in the same assays. nih.govreddit.com For example, a study on quinoxaline (B1680401) urea (B33335) analogs, which share some structural similarities with quinoline derivatives, found that replacing electron-donating groups like -OCH3 with an electron-withdrawing -CF3 group resulted in improved activity. nih.gov

However, the effect of these groups can be context-dependent. In a different study on benzamide-isoquinoline derivatives, an electron-donating methoxy (B1213986) group was found to increase affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov This highlights that the specific biological target and its binding pocket environment dictate the optimal electronic properties of the ligand.

Table 2: Influence of Electron-Donating and Electron-Withdrawing Groups

| Compound Series | Substituent Type | Effect on Activity | Reference |

| Quinoline Derivatives | Electron-Withdrawing (e.g., NO2, CF3) | Significant inhibition | nih.gov |

| Quinoline Derivatives | Electron-Donating | No inhibition | nih.gov |

| Quinoxaline Urea Analogs | Electron-Withdrawing (CF3) | Improved activity | nih.gov |

| Benzamide-Isoquinoline Derivatives | Electron-Donating (methoxy) | Increased σ2 receptor affinity | nih.gov |

| Benzamide-Isoquinoline Derivatives | Electron-Withdrawing (nitro) | Decreased σ2 receptor affinity | nih.gov |

This table provides examples and the observed effects may vary depending on the specific molecular scaffold and biological target.

Role of Hybridization with Other Heterocyclic Scaffolds (e.g., Triazoles, Piperazines, Indoles, Pyrazoles)

The strategy of molecular hybridization, which involves combining the this compound scaffold with other heterocyclic rings, has emerged as a powerful approach to modulate biological activity. This can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

For instance, the fusion of a pyrimidine (B1678525) ring with a quinoline core to form deazaflavins has been explored. nih.gov Similarly, the incorporation of a pyrazole (B372694) moiety has shown promise. In one study, a quinoline analog with an N-methyl pyrazole substituent demonstrated significant activity. nih.gov The synthesis of 1,3-diazaheterocycle fused [1,2-a] quinoline derivatives has also been reported. nih.gov

The choice of the heterocyclic partner is critical. For example, replacing the N-methylpyrazole in a quinoxaline urea analog with an N-methylpyrrole resulted in a loss of activity. nih.gov The hybridization of quinoline with chromone (B188151) has also been investigated, with some derivatives showing selective inhibitory activity. nih.gov

Table 3: Examples of Hybridization with Other Heterocyclic Scaffolds

| Quinoline Hybrid with | Potential Biological Relevance | Reference |

| Pyrimidine | Formation of deazaflavins | nih.gov |

| Pyrazole | Significant inhibitory activity | nih.gov |

| 1,3-Diazaheterocycle | Novel fused heterocyclic systems | nih.gov |

| Chromone | Selective enzyme inhibition | nih.gov |

This table illustrates some of the heterocyclic systems that have been combined with the quinoline scaffold.

Conformational Flexibility and Receptor Binding Affinity

The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. The conformational flexibility of this compound analogs can significantly influence their receptor binding affinity.

The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a receptor is a key determinant of its binding affinity. nih.gov Substituents can influence this by introducing steric hindrance or by forming intramolecular hydrogen bonds that restrict conformational freedom. For example, in a series of benzamides, an aromatic 6-hydroxy group increased lipophilicity due to the formation of an intramolecular hydrogen bond, which in turn can affect how the molecule interacts with its environment and potentially a receptor. nih.gov

Cyclization of flexible side chains is a common strategy to reduce conformational flexibility and lock the molecule into a more active conformation. However, this can sometimes be detrimental. For instance, cyclization of the tertiary amido group in a series of N-methyl-(quinolin-4-yl)oxypropanamides led to the abolishment of high affinity for the translocator protein (TSPO). nih.gov This suggests that a certain degree of flexibility in the side chain is necessary for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable tools for predicting the activity of novel analogs and for understanding the key structural features required for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These analyses generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. researchgate.net For example, a 3D-QSAR model for a set of inhibitors might indicate that a bulky substituent is preferred in one region of the molecule, while a hydrogen bond donor is required in another. nih.gov

QSAR and 3D-QSAR studies have been successfully applied to various quinoline and related heterocyclic systems to guide the design of more potent compounds. nih.gov A statistically significant 3D-QSAR model, characterized by good cross-validated (q²) and non-cross-validated (r²) correlation coefficients, can be a powerful predictive tool in the drug discovery process. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles

The development of novel analogs of this compound can be guided by two main computational drug design strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR fall under this category. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography or NMR spectroscopy. nih.gov This allows for the use of molecular docking simulations to predict how a ligand will bind to the active site of the protein. By visualizing the interactions between the ligand and the amino acid residues of the binding pocket, researchers can make rational modifications to the ligand to improve its binding affinity and selectivity. This approach has been widely used in the development of inhibitors for various protein targets.

Both ligand-based and structure-based approaches provide valuable insights that can accelerate the design and optimization of this compound analogs as potential therapeutic agents.

Mechanisms of Action of N Methyl 1 Quinolin 5 Ylmethanamine and Quinoline Based Therapeutics

Molecular Interactions with Biological Macromolecules

Quinoline (B57606) derivatives are known to interact with essential biological macromolecules, which is a cornerstone of their therapeutic effects. researchgate.netnih.gov These interactions range from binding to nucleic acids to inhibiting key enzymes and modulating receptor functions. The specific nature of these interactions is often dictated by the type and position of substituents on the quinoline ring system. orientjchem.orgnih.gov

A prominent mechanism of action for many quinoline-based compounds is their interaction with DNA. orientjchem.org The planar aromatic structure of the quinoline ring system is well-suited for insertion, or intercalation, between the base pairs of the DNA double helix. researchgate.netmdpi.com This process can lead to conformational changes in the DNA, disrupting its normal function and processes like replication and transcription, ultimately resulting in cytotoxicity. researchgate.netresearchgate.net

Several quinoline derivatives have been identified as DNA intercalators. For instance, certain quinoline-based analogs have been shown to intercalate into the minor groove of DNA, which can inhibit DNA methyltransferases—enzymes crucial for epigenetic regulation. nih.govbiorxiv.org This inhibition occurs not through direct binding to the enzyme, but by altering the DNA substrate's conformation, which in turn prevents the enzyme's catalytic domain from acting. nih.govbiorxiv.org Another novel DNA intercalator, 8-methoxy-pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to induce double-stranded DNA breaks and trigger apoptosis in cancer cells. nih.gov

The ability of quinoline compounds to interact with DNA is a key aspect of their potential as anticancer agents. nih.gov By disrupting DNA integrity and function, these compounds can halt the proliferation of rapidly dividing cancer cells. nih.gov

Table 1: Examples of DNA-Interacting Quinoline Derivatives

| Compound | Mechanism of Interaction | Biological Effect | Reference(s) |

| Quinoline analogs with methylamine (B109427) or methylpiperazine additions | Intercalate into the minor groove of enzyme-bound DNA. | Inhibit human DNA methyltransferase (DNMT1). | nih.govbiorxiv.org |

| 8-methoxy-pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ) | DNA intercalation. | Induces DNA double-strand breaks and apoptosis. | nih.gov |

| Amsacrine | DNA intercalation. | Inhibition of Topoisomerase II. | researchgate.net |

| Camptothecin | DNA binding. | Inhibition of Topoisomerase I. | researchgate.net |

Quinoline derivatives are recognized as potent inhibitors of various enzymes by binding to their active sites. ekb.eg This inhibition is a critical mechanism underlying their therapeutic effects, particularly in cancer therapy where enzymes like kinases are often dysregulated. nih.gov

Kinase Inhibition: Many quinoline-based molecules have been developed as protein kinase inhibitors. ekb.egnih.gov For example, a study on novel quinoline derivatives identified compounds that could bind to the active site of Serine/threonine-protein kinase 10 (STK10), with the binding affinity influenced by the electrostatic properties of the substituents. nih.gov Similarly, quinoline derivatives have been designed to target the ATP-binding site of kinases like C-RAF and Epidermal Growth Factor Receptor (EGFR), showing good interactions with active site residues. researchgate.netnih.gov

Other Enzyme Inhibition: Beyond kinases, quinolines target other crucial enzymes. Certain derivatives have been found to inhibit DNA gyrase, an essential bacterial enzyme, by forming hydrogen bonds and hydrophobic interactions within its active site. researchgate.net Others have been characterized as inhibitors of DNA and RNA polymerases and base excision repair glycosylases. nih.govbiorxiv.org A recent study also described the development of a novel quinoline-based inhibitor of mitochondrial RNA polymerase (POLRMT), a potential target in prostate cancer. acs.org

Table 2: Quinoline Derivatives as Enzyme Inhibitors

| Quinoline Derivative Class | Target Enzyme | Type of Interaction | Reference(s) |

| Diarylurea/diarylamide quinolines | C-RAF kinase | Binding to the active site. | nih.gov |

| General Quinoline derivatives | EGFR-TK | Binding to the active site. | researchgate.net |

| Substituted quinolines | Serine/threonine-protein kinase 10 (STK10) | Stable binding pose within the receptor. | nih.gov |

| General Quinoline derivatives | DNA gyrase | Hydrogen bonding and hydrophobic interactions. | researchgate.net |

| Quinoline-based analogs | DNA/RNA Polymerases | Inhibitory activity. | biorxiv.org |

The interaction of quinoline derivatives with cell surface and intracellular receptors is another key mechanism of action. These interactions can block signaling pathways that are crucial for cell growth, proliferation, and survival. nih.gov

Quinoline-based compounds have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) like c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell signaling. Quinoline inhibitors typically bind to the kinase domain on the cytosolic side of the receptor, interfering with its signaling cascade. nih.gov

Furthermore, quinoline derivatives have been explored as ligands for G-protein coupled receptors (GPCRs). For instance, specific derivatives have been identified as potent inhibitors of the Calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. nih.gov Others have been developed as ligands for serotonin (B10506) receptors, such as 5-HT6, highlighting their potential in treating neurological and psychiatric disorders. acs.org The unique chemical structure of the quinoline nucleus allows for the design of ligands with high affinity and selectivity for specific receptor targets. orientjchem.org

Cellular Pathway Modulation

By interacting with key macromolecules, quinoline derivatives can modulate various cellular pathways, leading to significant physiological effects. nih.govresearchgate.net Their ability to interfere with signaling cascades and disrupt cellular balance is fundamental to their therapeutic utility. orientjchem.org

Quinoline-based therapeutics are known to interfere with multiple cell signaling pathways that are often hijacked by cancer cells to promote growth and survival. researchgate.netnih.gov

One of the critical pathways targeted by quinoline derivatives is the PI3K/Akt/mTOR pathway. nih.gov This pathway is central to regulating cell proliferation, apoptosis, and angiogenesis. Several quinoline derivatives have been developed that show potent inhibitory effects on both PI3K and mTOR. nih.gov

The Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation, is another target. Aberrant activation of this pathway is implicated in several cancers. Virtual screening has identified quinoline derivatives that can reduce the protein levels of GLI1, a key transcription factor in the Hedgehog pathway. acs.org By inhibiting such pathways, quinoline compounds can effectively halt cancer progression. nih.govnih.gov

Quinoline derivatives can disrupt the delicate balance of cellular processes, or homeostasis, leading to outcomes like cell cycle arrest and programmed cell death (apoptosis). orientjchem.orgmdpi.com

Studies have shown that certain quinoline derivatives can cause cell cycle arrest, often in the G2 phase, by interfering with the formation of the mitotic spindle. nih.gov This disruption prevents the cell from completing mitosis and leads to an accumulation of cells in this phase of the cell cycle. nih.gov

Furthermore, many quinoline compounds induce apoptosis. orientjchem.orgnih.gov This can be a direct consequence of DNA damage or the inhibition of pro-survival signaling pathways. The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the selective elimination of tumor cells. orientjchem.org For example, some quinoline-4-carboxylic acid derivatives have been shown to induce significant apoptosis in breast cancer cells. nih.gov

Elucidation of Specific Pharmacological Mechanisms

While specific pharmacological data for N-methyl-1-quinolin-5-ylmethanamine is not extensively available in public literature, the broader class of quinoline-based therapeutics exhibits a wide array of well-documented mechanisms of action. The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, serving as the foundation for numerous drugs with diverse therapeutic applications. nih.govpnas.org The pharmacological effects of these compounds are largely dictated by the nature and position of their substituents on the quinoline core.

Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govnih.gov Their mechanisms of action are varied and often target key cellular processes involved in disease progression. This section will elucidate the specific pharmacological mechanisms of several well-studied quinoline-based therapeutics, offering insights into how this chemical class exerts its therapeutic effects. It is important to note that while "this compound" has been noted in patent literature as a potential "enzyme inhibitor" with "neural effects," detailed mechanistic studies are not publicly accessible. nih.gov

The following subsections detail the established mechanisms of action for various quinoline derivatives, categorized by their primary therapeutic applications.

Anticancer Mechanisms

Quinoline-based compounds are prominent in oncology, with several approved drugs and numerous candidates in clinical trials. rsc.org Their anticancer effects stem from their ability to interfere with fundamental processes of cancer cell growth and survival.

Inhibition of Protein Kinases:

A primary mechanism for the anticancer activity of many quinoline derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, differentiation, and survival. ekb.eg Dysregulation of kinase activity is a hallmark of many cancers.

Receptor Tyrosine Kinases (RTKs): Several quinoline-based drugs are potent inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov For instance, some 3-substituted quinoline derivatives show potent inhibition of PDGF-RTK with IC50 values in the nanomolar range. nih.gov Similarly, certain sulfonylated indeno[1,2-c]quinolines have demonstrated enhanced inhibitory activity against EGFR-tyrosine kinase compared to the established drug erlotinib. acs.org A series of quinoline derivatives have also been investigated as inhibitors of Axl/Mer RTK and CSF1R, which are implicated in immune-suppressive cancers. wipo.int

Non-Receptor Tyrosine Kinases: Quinoline derivatives can also target non-receptor tyrosine kinases. For example, some have been shown to inhibit p56lck tyrosine kinase, which is involved in T-cell activation, suggesting their potential use in treating T-cell mediated diseases. google.com

Table 1: Examples of Quinoline-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase(s) | Reported IC50 Values |

|---|---|---|

| 3-Substituted Quinolines | PDGF-RTK | ≤ 20 nM nih.gov |

| Sulfonylated Indeno[1,2-c]quinolines | EGFR-TK | ~0.6–10.2 nM acs.org |

| Quinoline-3-carboxamide furan-derivative | EGFR | 2.61 µM rsc.org |

| Quinoline Derivatives | Axl/Mer RTK, CSF1R | Not specified wipo.int |

DNA Intercalation and Topoisomerase Inhibition:

Another significant anticancer mechanism of certain quinoline analogues is their ability to intercalate into DNA, disrupting DNA replication and transcription. ijmphs.com Compounds like doxorubicin (B1662922) and mitoxantrone, which contain a quinoline-like isoquinoline (B145761) core, function in this manner. This intercalation can also interfere with the action of topoisomerase enzymes, which are critical for resolving DNA topological problems during replication and transcription. ijmphs.comglobalresearchonline.net Inhibition of topoisomerase II, in particular, leads to DNA strand breaks and apoptosis. globalresearchonline.net

Tubulin Polymerization Inhibition:

The mitotic spindle, composed of microtubules, is a key target in cancer therapy. Several quinoline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting the formation of the mitotic spindle and arresting cells in mitosis, which ultimately leads to apoptotic cell death. ekb.eg These compounds often target the colchicine (B1669291) binding site on tubulin. ekb.eg

Antimalarial Mechanisms

Quinolines are a cornerstone of antimalarial therapy. The primary mechanism of action for drugs like chloroquine (B1663885) and quinine (B1679958) is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.govdrugbank.com

During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. pnas.org Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. nih.govnih.gov There, it is believed to cap the growing hemozoin crystals, preventing further polymerization. pnas.org This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death. drugbank.comjournals.co.za More lipophilic quinolines like mefloquine (B1676156) and quinine may have additional targets within the parasite. nih.gov

Antimicrobial Mechanisms

The quinoline scaffold is also the basis for a class of broad-spectrum antibiotics known as the fluoroquinolones. Their primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones block bacterial cell division and lead to cell death.

In the context of other infectious diseases, quinoline derivatives have shown activity against Mycobacterium tuberculosis. Some compounds have been identified that retain their activity against drug-resistant strains. nih.govacs.org A novel mechanism was discovered for a class of quinoline compounds that kill M. tuberculosis by activating glutamate (B1630785) kinase, an enzyme in the proline biosynthesis pathway, leading to a lethal redox imbalance. nih.gov Furthermore, some quinoline-2-one derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov

Table 2: Examples of Quinoline-Based Antimicrobial Enzyme Inhibitors

| Compound Class | Target Enzyme | Organism | Reported IC50 Values |

|---|---|---|---|

| Quinoline-2-one derivatives | Dihydrofolate Reductase (DHFR) | Gram-positive bacteria | 3.25 ± 0.15 to 7.40 ± 0.25 µM nih.gov |

Computational Chemistry and Molecular Modeling Applications in N Methyl 1 Quinolin 5 Ylmethanamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-methyl-1-quinolin-5-ylmethanamine, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score. This score is an estimation of the binding free energy and helps in ranking potential drug candidates. For instance, in studies involving other quinoline (B57606) derivatives, molecular docking has been instrumental in identifying potential inhibitors for targets like the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in cancer progression. researchgate.net In such studies, the quinoline core often forms crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the enzyme. researchgate.net

For this compound, a hypothetical molecular docking study could be performed against a panel of cancer-related kinases or other relevant targets. The results, as illustrated in the hypothetical data table below, would provide insights into its potential as an inhibitor for these targets.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

| VEGFR2 | -8.5 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |

| EGFR | -7.9 | Met793, Leu718 | Hydrophobic, Pi-Sigma |

| Abl Kinase | -9.1 | Met318, Phe382 | Pi-Pi Stacked, Hydrogen Bond |

| Acetylcholinesterase | -8.2 | Trp84, Phe330 | Pi-Pi Stacked, Cation-Pi |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. This technique is crucial for understanding the conformational changes that a ligand and its target may undergo upon binding and for assessing the stability of the predicted binding pose from docking studies.

An MD simulation study of this compound bound to a target like Abl kinase, for example, would involve placing the docked complex in a simulated physiological environment and observing its behavior over a period of nanoseconds. The stability of the interaction would be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the structure of the target's binding site. These models are then used as 3D queries to search large compound libraries in a process called virtual screening, to identify novel molecules with the desired biological activity.

For quinoline-based compounds, pharmacophore models have been developed to identify dual inhibitors of HIV reverse transcriptase and integrase. researchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

A pharmacophore model for a specific target could be developed and used to screen for compounds structurally similar to this compound that are likely to be active. This approach can significantly narrow down the number of compounds for experimental testing.

De Novo Drug Design Approaches

De novo drug design is a computational technique that aims to generate novel molecular structures with desired properties from scratch. This approach is particularly useful when there are no known potent ligands for a target or when existing ligands have undesirable properties. The process often involves assembling molecular fragments in the binding site of the target to create new molecules with high predicted binding affinity.

While no specific de novo design studies involving this compound were found, the quinoline scaffold itself is a common starting point in such designs due to its favorable physicochemical properties and its presence in many approved drugs. A de novo design study could use the quinoline core of this compound as a base and explore different substitutions on the ring system to optimize its interaction with a given target.

In Silico Prediction of Biological Activities and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested. Various software and web-based tools are available to predict properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.

For other heterocyclic compounds, in silico ADMET (ADME and Toxicity) predictions have been used to assess their drug-likeness and safety profiles. jneonatalsurg.com These studies often compare the predicted properties to those of known drugs to gauge their potential for development.

A hypothetical in silico ADME prediction for this compound is presented in the table below. Such an analysis would be crucial in the early assessment of its potential as a drug candidate.

Table 2: Hypothetical In Silico ADME/Tox Profile of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 186.24 g/mol | Favorable (within Lipinski's rule of 5) |

| LogP | 2.5 | Good balance of hydrophilicity/lipophilicity |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Penetration | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table is for illustrative purposes and does not represent actual experimental data.

Metabolism and Toxicological Profiles of N Methyl 1 Quinolin 5 Ylmethanamine and Quinoline Derivatives

In Vitro and In Vivo Metabolic Pathways

The metabolism of quinoline (B57606) derivatives is a complex process primarily occurring in the liver, involving a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. These pathways have been investigated in various species using both in vitro systems, such as liver microsomes and hepatocytes, and in vivo models. nih.govresearchgate.net

Cytochrome P450 Enzyme Involvement

The initial and rate-limiting step in the metabolism of many quinoline derivatives is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. youtube.com These heme-containing monooxygenases are responsible for a wide range of metabolic reactions. nih.gov Studies have identified specific CYP450 isoforms that are instrumental in the metabolism of the quinoline scaffold.

In human liver microsomes, CYP2A6 has been identified as the principal enzyme responsible for the formation of quinoline-1-oxide. nih.govoup.com Furthermore, CYP2E1 is the primary enzyme involved in the formation of 3-hydroxyquinoline (B51751). nih.govoup.com The formation of quinoline-5,6-diol (B12679942) is also correlated with CYP2A6 activity, likely through the formation of an intermediate quinoline-5,6-epoxide. nih.govoup.com In addition to these major players, other isoforms such as CYP1A2, CYP2D6, and CYP3A4 are also known to be involved in the metabolism of various drugs and xenobiotics containing the quinoline moiety. nih.gov The specific CYP450 isoforms involved in the metabolism of N-methyl-1-quinolin-5-ylmethanamine have not been specifically determined, but it is highly probable that enzymes from the CYP2A and CYP2E families would play a role, given their affinity for the quinoline ring.

Table 1: Cytochrome P450 Isoforms Involved in Quinoline Metabolism

| CYP450 Isoform | Metabolite Formed | Species | Reference |

|---|---|---|---|

| CYP2A6 | Quinoline-1-oxide | Human | nih.govoup.com |

| CYP2E1 | 3-Hydroxyquinoline | Human, Rat | nih.govoup.com |

| CYP2A6 | Quinoline-5,6-diol (via epoxide) | Human | nih.govoup.com |

Identification of Metabolites (Hydroxylated, Dealkylated, Glucuronides)

The biotransformation of quinoline derivatives results in a variety of metabolites. The primary metabolic reactions include hydroxylation, dealkylation, and subsequent conjugation reactions.

Hydroxylated Metabolites: Hydroxylation can occur at various positions on the quinoline ring. For the parent quinoline, metabolites such as 3-hydroxyquinoline and quinoline-5,6-diol have been identified. nih.govoup.com For substituted quinolines, hydroxylation of the quinoline nucleus is also a common metabolic pathway. nih.govtandfonline.com For instance, in the metabolism of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), hydroxylation at the 5-position is a major metabolic step. capes.gov.brnih.gov

Dealkylated Metabolites: For N-substituted quinoline derivatives, such as this compound, N-dealkylation is a predictable metabolic pathway. This process would result in the removal of the methyl group to form the corresponding primary amine. Studies on quinoline 3-carboxamide derivatives have shown that dealkylation is a common metabolic route. nih.govtandfonline.com

Glucuronides and Sulfate (B86663) Conjugates: The hydroxylated and dealkylated metabolites, which are considered Phase I metabolites, often undergo further conjugation (Phase II metabolism) to form more water-soluble compounds. Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway. For example, the 5-hydroxy derivative of 2-amino-3-methylimidazo[4,5-f]quinoline is extensively conjugated to form both glucuronide and sulfate esters. capes.gov.brnih.gov These conjugates are then readily excreted in urine and bile. capes.gov.brnih.gov It is therefore anticipated that hydroxylated metabolites of this compound would also be subject to glucuronidation.

Microsomal Clearance Studies

Microsomal clearance studies are in vitro assays used to predict the in vivo metabolic clearance of a compound. These studies typically involve incubating the compound with liver microsomes, which contain a high concentration of CYP450 enzymes. For a group of quinoline 3-carboxamide derivatives, microsomal clearance was found to be generally low, suggesting that these compounds are metabolized at a slow rate. nih.govtandfonline.comresearchgate.net This low clearance can lead to a high exposure of the parent compound in vivo. nih.gov The rate of clearance can be influenced by the nature of the substituents on the quinoline ring. For example, replacing a methyl group with an ethyl group at the carboxamide position was shown to enhance microsomal clearance. nih.govtandfonline.com Specific microsomal clearance data for this compound is not currently available.

Microbial Degradation and Biotransformation Pathways